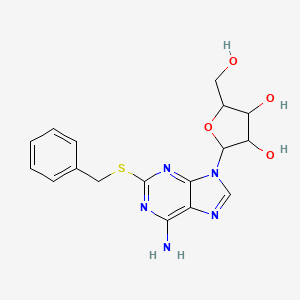

2-Benzylthioadenosine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H19N5O4S |

|---|---|

Poids moléculaire |

389.4 g/mol |

Nom IUPAC |

2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21) |

Clé InChI |

NHKVVDFZMRMNRB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Adenosine A3 Receptor Agonist: A Technical Guide to the Mechanism of Action of 2-Benzylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylthioadenosine is a synthetic adenosine (B11128) analog that exhibits a distinct pharmacological profile, primarily characterized by its activity at adenosine receptors. This technical guide provides an in-depth exploration of the mechanism of action of 2-Benzylthioadenosine, focusing on its interaction with adenosine receptor subtypes and the subsequent modulation of intracellular signaling pathways. Quantitative binding affinity data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Adenosine Receptor Modulation

2-Benzylthioadenosine, a derivative of adenosine modified at the 2-position of the purine (B94841) ring, functions as a modulator of the four subtypes of P1 purinergic (adenosine) receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These G protein-coupled receptors (GPCRs) are integral to a multitude of physiological processes, and the specific affinity of 2-Benzylthioadenosine for each subtype dictates its overall pharmacological effect.[1]

Notably, 2-Benzylthioadenosine has been identified as a potent agonist at the human A₃ adenosine receptor.[2] The A₁ and A₃ adenosine receptors are primarily coupled to inhibitory G proteins (Gᵢ/ₒ), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Conversely, the A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ), and their activation increases adenylyl cyclase activity, leading to a rise in intracellular cAMP.[1]

Quantitative Binding Affinity

The binding affinities of 2-Benzylthioadenosine for the human adenosine receptor subtypes have been determined through radioligand binding assays. The inhibition constant (Kᵢ) and the half-maximal effective concentration (EC₅₀) values provide a quantitative measure of the compound's potency and selectivity.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay (EC₅₀, nM) |

| A₁ | >1000[1] | Not Reported |

| A₂ₐ | Not Reported | Not Reported |

| A₂ₑ | Not Reported | >1000[2] |

| A₃ | 68[2] | Not Reported |

| Table 1: Binding affinities (Kᵢ) and functional activity (EC₅₀) of 2-Benzylthioadenosine at human adenosine receptor subtypes. Data for A₁ and A₂ₑ receptors were determined in CHO cells stably expressing the human recombinant receptors. A₃ binding was also determined in CHO cells with the human recombinant receptor. |

Intracellular Signaling Pathways

The interaction of 2-Benzylthioadenosine with adenosine receptors, particularly the A₃ receptor, initiates a cascade of intracellular signaling events. The primary pathway affected is the cyclic AMP (cAMP) dependent signaling pathway.

As an agonist at the Gᵢ-coupled A₃ receptor, 2-Benzylthioadenosine leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently modulates the activity of key downstream effectors: Protein Kinase A (PKA) and Exchange Proteins directly activated by cAMP (EPACs).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of 2-Benzylthioadenosine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of 2-Benzylthioadenosine for adenosine receptor subtypes.

Objective: To quantify the competitive displacement of a radiolabeled ligand from a specific receptor by 2-Benzylthioadenosine.

Materials:

-

Cell membranes from CHO cells stably expressing the human A₁, A₂ₐ, or A₃ adenosine receptor.

-

Radioligand: [³H]CCPA for A₁ receptors, [³H]NECA for A₂ₐ and A₃ receptors.

-

2-Benzylthioadenosine (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2-Benzylthioadenosine in the assay buffer.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 2-Benzylthioadenosine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional effect of 2-Benzylthioadenosine on adenylyl cyclase activity, particularly its inhibitory effect via the A₃ receptor and its potential stimulatory effect via A₂ₑ receptors.

Objective: To measure changes in intracellular cAMP levels in response to 2-Benzylthioadenosine.

Materials:

-

CHO cells stably expressing the human A₂ₑ or A₃ adenosine receptor.

-

2-Benzylthioadenosine.

-

Forskolin (B1673556) (an adenylyl cyclase activator, for A₃ assays).

-

cAMP assay kit (e.g., ELISA-based or HTRF-based).

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Cell Culture: Plate the transfected CHO cells in a multi-well plate and grow to a suitable confluency.

-

Treatment:

-

For A₃ (Gᵢ-coupled) assays: Pre-treat cells with various concentrations of 2-Benzylthioadenosine, followed by stimulation with a fixed concentration of forskolin to elevate basal cAMP levels.

-

For A₂ₑ (Gₛ-coupled) assays: Treat cells with varying concentrations of 2-Benzylthioadenosine.

-

-

Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of 2-Benzylthioadenosine to generate a dose-response curve and determine the EC₅₀ (for A₂ₑ) or IC₅₀ (for A₃) value.

PKA and EPAC Activation Assays

These assays are used to assess the downstream effects of changes in cAMP levels on the activity of PKA and EPAC.

Objective: To measure the modulation of PKA and EPAC activity by 2-Benzylthioadenosine.

Materials:

-

Relevant cell line.

-

2-Benzylthioadenosine.

-

PKA or EPAC activity assay kit.

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Cell Treatment: Treat cells with 2-Benzylthioadenosine at various concentrations for a defined period.

-

Cell Lysis: Prepare cell lysates according to the assay kit protocol.

-

Activity Assay: Perform the PKA or EPAC activity assay on the cell lysates following the manufacturer's instructions. These kits typically measure the phosphorylation of a specific substrate (for PKA) or the activation of a downstream effector like Rap1 (for EPAC).

-

Data Analysis: Quantify the PKA or EPAC activity and plot it against the concentration of 2-Benzylthioadenosine to determine its modulatory effect.

Conclusion

2-Benzylthioadenosine exerts its primary mechanism of action through the modulation of adenosine receptors, with a notable potency as an agonist for the A₃ subtype. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, thereby influencing the activity of the PKA and EPAC signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further investigation into the therapeutic potential of 2-Benzylthioadenosine and related compounds in pathologies where adenosine receptor modulation is a viable strategy. Further research is warranted to fully elucidate its binding characteristics at the A₂ₐ receptor and to explore its functional consequences in various physiological and disease models.

References

2-Benzylthioadenosine: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzylthioadenosine, a synthetic analog of adenosine (B11128). It delves into the historical context of its discovery within the broader field of purinergic signaling, detailing its synthesis, mechanism of action, and pharmacological properties. This document consolidates quantitative data on its receptor binding affinities, provides detailed experimental protocols for its synthesis and key biological assays, and visualizes its associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development.

Discovery and Historical Context

The discovery of 2-Benzylthioadenosine is intrinsically linked to the pioneering work on purinergic signaling. In the 1960s and 1970s, Dr. Geoffrey Burnstock's research challenged existing paradigms of neurotransmission by proposing that adenosine triphosphate (ATP) and its metabolite adenosine could act as signaling molecules in the nervous system. This led to the identification and classification of purinergic receptors into P1 (adenosine) and P2 (ATP) receptors.

The subsequent exploration of these receptors spurred the development of synthetic analogs of adenosine to probe their structure-activity relationships and to create more potent and selective pharmacological tools. It was recognized early on that modifications at the 2-position of the adenine (B156593) ring of adenosine could significantly enhance its potency and metabolic stability. This led to a focused effort in synthesizing a variety of 2-substituted adenosine derivatives. 2-Benzylthioadenosine emerged from this research as a potent agonist at certain adenosine receptor subtypes. Its synthesis was part of a broader program to explore the therapeutic potential of adenosine analogs in various physiological processes, including vasodilation and neurotransmission.

Quantitative Data: Receptor Binding Affinity

2-Benzylthioadenosine has been characterized for its binding affinity at the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). The following table summarizes its equilibrium dissociation constants (Ki), providing a quantitative measure of its potency at each receptor subtype.

| Receptor Subtype | Ki (nM) |

| A1 | >1000 |

| A2A | 1960 |

| A2B | >10000 |

| A3 | 117 |

Data sourced from studies on human recombinant adenosine receptors.

Experimental Protocols

Synthesis of 2-Benzylthioadenosine

The synthesis of 2-Benzylthioadenosine is typically achieved through a nucleophilic aromatic substitution reaction, starting from a 2-haloadenosine precursor, most commonly 2-chloroadenosine (B27285).

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Benzylthioadenosine.

Detailed Protocol:

-

Preparation of the Nucleophile: To a solution of benzyl mercaptan (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Mixture: Stir the resulting solution at room temperature for 30 minutes to ensure the complete formation of the sodium benzylthiolate.

-

Addition of 2-Chloroadenosine: Add 2-chloroadenosine (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure 2-Benzylthioadenosine.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of 2-Benzylthioadenosine for a specific adenosine receptor subtype.

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest.

-

Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]CCPA for A1 receptors), and varying concentrations of 2-Benzylthioadenosine.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 2-Benzylthioadenosine that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Accumulation Assay

This protocol measures the functional activity of 2-Benzylthioadenosine at Gs or Gi-coupled adenosine receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Caption: Workflow for a cAMP accumulation assay.

Detailed Protocol:

-

Cell Culture: Culture cells stably expressing the adenosine receptor of interest in a 96-well plate.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.

-

Stimulation:

-

For Gs-coupled receptors (A2A, A2B): Add varying concentrations of 2-Benzylthioadenosine and incubate for 30-60 minutes.

-

For Gi-coupled receptors (A1, A3): Add varying concentrations of 2-Benzylthioadenosine along with a Gs-activating agent (e.g., forskolin) and incubate for 30-60 minutes.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the 2-Benzylthioadenosine concentration to generate a dose-response curve and determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary downstream effector pathway for A2A and A2B receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). For A1 and A3 receptors, the pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Increased intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

Caption: Gs-coupled adenosine receptor signaling pathway.

Activation of PKA leads to the phosphorylation of a wide range of substrate proteins, thereby regulating their activity and influencing various cellular processes. EPAC acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2, which are involved in processes such as cell adhesion, proliferation, and differentiation. The specific cellular response to 2-Benzylthioadenosine will depend on the receptor subtype it activates and the downstream signaling components present in the target cell.

An In-depth Technical Guide to 2-Benzylthioadenosine: Chemical Structure, Synthesis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylthioadenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification confers distinct pharmacological properties, making it a valuable tool in the study of purinergic signaling. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known signaling pathways of 2-Benzylthioadenosine, intended to support researchers in pharmacology and drug development. The document details experimental protocols for its synthesis and presents its biological interactions through signaling pathway diagrams.

Chemical Structure and Properties

2-Benzylthioadenosine is a derivative of adenosine with a molecular formula of C₁₇H₁₉N₅O₄S.[1] Its chemical structure consists of an adenine (B156593) nucleobase, a ribose sugar moiety, and a benzylthio group attached to the C2 position of the adenine ring. This substitution is key to its altered affinity and efficacy at adenosine receptors compared to the parent compound.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [2] |

| Molecular Formula | C₁₇H₁₉N₅O₄S | [1][3] |

| Molecular Weight | 389.43 g/mol | [3][4] |

| CAS Number | 43157-48-8 | [2][4] |

| SMILES | Nc1nc(SCc2ccccc2)nc2n(cnc12)[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O | [4] |

| Solubility | Soluble in DMSO (10 mM) | [4] |

Synthesis of 2-Benzylthioadenosine

The synthesis of 2-Benzylthioadenosine is typically achieved through a two-step process starting from the commercially available 2-chloroadenosine (B27285). The first step involves the conversion of 2-chloroadenosine to 2-thioadenosine (B194474), which is then followed by the S-alkylation of the thiol group with a benzyl (B1604629) halide.

Experimental Protocols

Step 1: Synthesis of 2-Thioadenosine from 2-Chloroadenosine

This procedure involves a nucleophilic substitution reaction where the chloro group at the 2-position of adenosine is replaced by a thiol group. Two common methods utilize either thiourea (B124793) followed by hydrolysis or sodium hydrosulfide (B80085).

Method A: Using Thiourea

| Reagent/Parameter | Quantity/Value |

| 2-Chloroadenosine | 1.0 g |

| Thiourea | 1.5 g |

| Ethanol | 50 mL |

| Sodium Hydroxide (B78521) (2M) | 20 mL |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

Procedure:

-

To a solution of 2-chloroadenosine in ethanol, add thiourea.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and add aqueous sodium hydroxide solution.

-

Continue to reflux for an additional 1 hour to hydrolyze the isothiouronium intermediate.

-

Neutralize the solution with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-thioadenosine.

Method B: Using Sodium Hydrosulfide

| Reagent/Parameter | Quantity/Value |

| 2-Chloroadenosine | 1.0 g |

| Sodium Hydrosulfide (NaSH) | 0.5 g |

| N,N-Dimethylformamide (DMF) | 20 mL |

| Reaction Temperature | 80 °C |

| Reaction Time | 6 hours |

Procedure:

-

Dissolve 2-chloroadenosine in DMF.

-

Add sodium hydrosulfide to the solution.

-

Heat the reaction mixture at 80 °C for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-water.

-

The precipitate formed is collected by filtration, washed with water, and dried to give 2-thioadenosine.

Step 2: Synthesis of 2-Benzylthioadenosine from 2-Thioadenosine

This step involves the S-alkylation of the 2-thioadenosine intermediate with benzyl bromide in the presence of a base.

| Reagent/Parameter | Quantity/Value |

| 2-Thioadenosine | 1.0 g |

| Sodium Hydride (60% in mineral oil) | 0.15 g |

| Benzyl Bromide | 0.45 mL |

| Dry N,N-Dimethylformamide (DMF) | 20 mL |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

Procedure:

-

Suspend 2-thioadenosine in dry DMF and cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride to the suspension and stir for 30 minutes at 0 °C.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure 2-Benzylthioadenosine.

Experimental Workflow

Caption: Synthetic workflow for 2-Benzylthioadenosine.

Signaling Pathways

2-Benzylthioadenosine exerts its biological effects primarily through interaction with purinergic receptors, specifically the P1 (adenosine) and P2Y receptors. Its action can lead to the modulation of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca²⁺).

P1 (A1) Adenosine Receptor Signaling

2-Benzylthioadenosine is an agonist at the A1 adenosine receptor. Activation of this G protein-coupled receptor (GPCR) typically leads to an inhibitory cellular response. The A1 receptor is coupled to the Gi/o family of G proteins.

Caption: A1 Adenosine Receptor signaling pathway.

Upon binding of 2-Benzylthioadenosine to the A1 receptor, the activated α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP.[1][5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), resulting in various downstream effects, including the modulation of ion channel activity and gene expression, culminating in an overall inhibitory cellular response.

P2Y Receptor Signaling

2-Benzylthioadenosine can also act on certain subtypes of P2Y receptors. The signaling cascades initiated by P2Y receptor activation are diverse and depend on the specific receptor subtype and the G protein to which it couples. Common pathways involve the activation of phospholipase C (PLC) or the modulation of adenylyl cyclase.

Caption: P2Y Receptor signaling pathways.

When 2-Benzylthioadenosine activates a Gq-coupled P2Y receptor, the activated Gq protein stimulates phospholipase Cβ (PLCβ).[2][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including muscle contraction, secretion, and cell proliferation.

Conversely, if 2-Benzylthioadenosine interacts with a Gi/o-coupled P2Y receptor, the signaling cascade is similar to that of the A1 adenosine receptor, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][6]

Conclusion

2-Benzylthioadenosine serves as a potent and versatile pharmacological tool for investigating purinergic signaling. Its synthesis from readily available starting materials is straightforward, and its distinct interactions with both P1 and P2Y receptors allow for the dissection of complex biological processes. The detailed synthetic protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this and related adenosine analogs. A thorough understanding of its chemical properties and biological activities is crucial for its effective application in academic research and drug discovery.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

An In-depth Technical Guide on the Physicochemical Properties of 2-Benzylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the adenine (B156593) core. This modification significantly influences its physicochemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Benzylthioadenosine, detailed experimental protocols for their determination, and a summary of its role in relevant signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of 2-Benzylthioadenosine are crucial for its handling, formulation, and interpretation of biological data.

Chemical Structure and Identity

The molecular structure of 2-Benzylthioadenosine is depicted below, along with its key identifiers.

Table 1: Chemical Identity of 2-Benzylthioadenosine

| Parameter | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-(benzylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| CAS Number | 43157-48-8 |

| Molecular Formula | C₁₇H₁₉N₅O₄S |

| Molecular Weight | 389.43 g/mol |

| SMILES | C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)N |

| InChI | InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |

Physical Properties

Table 2: Physical Properties of 2-Benzylthioadenosine

| Property | Value |

| Melting Point | Not reported. A general experimental protocol is provided in Section 2.1. |

| Appearance | (Expected) White to off-white solid. |

| Solubility | 10 mM in DMSO[1]. Solubility in other solvents like water and ethanol (B145695) is not explicitly reported but is expected to be low for water and moderate for ethanol based on the properties of similar adenosine analogs. A general protocol for solubility determination is provided in Section 2.2. |

| Stability | Specific stability data for 2-Benzylthioadenosine is not available. However, the thioether linkage is generally stable under physiological conditions.[1] Adenosine solutions in 0.9% Sodium Chloride Injection have been shown to be physically and chemically stable for up to 14 days at room temperature (20°C-25°C) and under refrigeration (2°C-8°C). A general protocol for assessing stability is outlined in Section 2.3. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of 2-Benzylthioadenosine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 2-Benzylthioadenosine transitions from a solid to a liquid.

Materials:

-

2-Benzylthioadenosine sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 2-Benzylthioadenosine is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting range. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-Benzylthioadenosine in a given solvent.

Materials:

-

2-Benzylthioadenosine sample

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of 2-Benzylthioadenosine is added to a known volume of the solvent in a vial.

-

Equilibration: The vials are sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the excess solid.

-

Sample Analysis: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved 2-Benzylthioadenosine is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Stability Assessment (HPLC Method)

Objective: To evaluate the chemical stability of 2-Benzylthioadenosine in solution under defined conditions.

Materials:

-

Solution of 2-Benzylthioadenosine in a relevant solvent

-

HPLC system with a suitable column (e.g., C18)

-

Temperature-controlled storage chambers (e.g., refrigerator, incubator)

Procedure:

-

Sample Preparation: A stock solution of 2-Benzylthioadenosine of known concentration is prepared. Aliquots are placed in vials and stored under different conditions (e.g., 4 °C, 25 °C, 40 °C).

-

Time Points: Samples are analyzed at initial time (t=0) and at predetermined time intervals (e.g., 1, 3, 7, 14 days).

-

HPLC Analysis: At each time point, an aliquot of the sample is injected into the HPLC system. The peak area of 2-Benzylthioadenosine is recorded. The appearance of any new peaks, indicative of degradation products, is also monitored.

-

Data Analysis: The percentage of 2-Benzylthioadenosine remaining at each time point is calculated relative to the initial concentration. A plot of percentage remaining versus time is generated to determine the degradation kinetics.

Synthesis Protocol (Proposed)

Objective: To synthesize 2-Benzylthioadenosine.

This protocol is based on the common synthesis of 2-alkylthioadenosine derivatives.

Materials:

-

2-Mercaptoadenosine

-

Benzyl bromide

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

-

Reaction vessel, stirring apparatus, and inert atmosphere setup (e.g., nitrogen or argon)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: 2-Mercaptoadenosine is dissolved in an anhydrous solvent under an inert atmosphere.

-

Deprotonation: A base is added to the solution to deprotonate the thiol group, forming a thiolate anion.

-

Alkylation: Benzyl bromide is added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the bromide and forming the thioether linkage.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure 2-Benzylthioadenosine.

Biological Context and Signaling Pathways

2-Benzylthioadenosine, as an adenosine analog, is expected to interact with adenosine receptors (ARs). There are four subtypes of ARs: A₁, A₂A, A₂B, and A₃, all of which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades.

Adenosine Receptor Signaling

The primary signaling pathways associated with adenosine receptors involve the modulation of adenylyl cyclase (AC) activity and, in some cases, the activation of phospholipase C (PLC).

-

A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/₀ proteins. Upon activation, the Gαᵢ/₀ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other effectors, such as potassium channels.

-

A₂A and A₂B Receptors: These receptors couple to Gₛ proteins. Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.

-

Gq Coupling: Some studies suggest that A₂B and A₃ receptors can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Conclusion

2-Benzylthioadenosine is an adenosine analog with distinct physicochemical properties conferred by the 2-benzylthio substitution. This guide has provided a summary of its known characteristics, along with detailed protocols for the experimental determination of key parameters. Understanding these properties is essential for researchers in the fields of medicinal chemistry and pharmacology who are investigating the therapeutic potential of this and related compounds. The outlined signaling pathways provide a framework for interpreting the biological effects of 2-Benzylthioadenosine and for designing future studies to elucidate its mechanism of action. Further experimental work is required to fill the gaps in the existing data, particularly concerning its melting point, solubility in a wider range of solvents, and its specific stability profile.

References

2-Benzylthioadenosine: A Technical Guide to its Function as an Adenosine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the adenine (B156593) ring. As an adenosine analog, it interacts with the family of P1 purinergic receptors, also known as adenosine receptors (ARs), which include four subtypes: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors are integral to a multitude of physiological processes, making adenosine analogs like 2-Benzylthioadenosine valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of 2-Benzylthioadenosine's role as an adenosine analog, detailing its receptor binding affinity, impact on signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Adenosine is a critical signaling molecule that modulates a wide array of physiological functions, including cardiovascular activity, neurotransmission, and inflammation. Its effects are mediated through four distinct G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine analogs has been instrumental in elucidating the specific roles of these receptor subtypes and in the exploration of novel therapeutic strategies. 2-Benzylthioadenosine, a member of the 2-substituted thioadenosine family, has emerged as a subject of interest due to its potential for differential interaction with adenosine receptors. This document serves as a technical resource, consolidating available data on its receptor binding profile and functional consequences.

Receptor Binding Affinity

The affinity of 2-Benzylthioadenosine for different adenosine receptor subtypes is a key determinant of its biological activity. While direct binding data for 2-Benzylthioadenosine is limited in the public domain, studies on structurally similar 2-substituted thioadenosine analogs provide valuable insights into its likely receptor interaction profile.

A study on a series of 2-substituted thioadenine nucleosides and nucleotides provides affinity data for analogs, including a 2-(4-nitrobenzyl)thioadenosine derivative, which is structurally analogous to 2-Benzylthioadenosine. The binding affinities were determined using radioligand displacement assays in rat brain tissues.[1]

| Compound | Receptor | Radioligand | Tissue | Kᵢ (µM) | Selectivity (A₁/A₂) |

| 2-(4-Nitrobenzyl)thioadenosine | A₁ | [³H]DPCPX | Rat Brain Cortex | 10 - 17 | 4-8 fold A₂ selective |

| A₂A | [³H]CGS21680 | Rat Brain Striatum | 1.2 - 3.67 |

Table 1: Binding Affinity (Kᵢ) of a 2-Benzylthioadenosine Analog at A₁ and A₂A Adenosine Receptors. Data is derived from studies on 2-substituted thioadenine nucleosides.[1]

The data suggests that 2-substituted thioadenosine analogs, including the benzyl-substituted derivative, exhibit a preference for the A₂A receptor over the A₁ receptor.[1] Further research is required to determine the precise binding affinities of 2-Benzylthioadenosine at all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

Signaling Pathways

As an adenosine analog, 2-Benzylthioadenosine is expected to modulate intracellular signaling cascades upon binding to adenosine receptors. The primary signaling pathway affected by adenosine receptor activation is the adenylyl cyclase/cyclic AMP (cAMP) pathway.

-

A₁ and A₃ Receptor Activation: Typically leads to the inhibition of adenylyl cyclase via Gᵢ proteins, resulting in decreased intracellular cAMP levels.

-

A₂A and A₂B Receptor Activation: Generally results in the stimulation of adenylyl cyclase via Gₛ proteins, leading to an increase in intracellular cAMP levels.

The preferential binding of 2-substituted thioadenosine analogs to the A₂A receptor suggests that 2-Benzylthioadenosine likely functions as an A₂A receptor agonist, leading to an increase in intracellular cAMP. However, without functional data (EC₅₀ or IC₅₀ values), its precise efficacy and potency as an agonist or potential antagonist remain to be definitively determined.

Experimental Protocols

The characterization of adenosine analogs like 2-Benzylthioadenosine relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for Receptor Affinity)

This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a known radioligand from its receptor.

Materials:

-

Rat brain cortex (for A₁) and striatum (for A₂A) membranes

-

[³H]DPCPX (for A₁ receptor binding)

-

[³H]CGS21680 (for A₂A receptor binding)

-

2-Benzylthioadenosine (or analog) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (2-Benzylthioadenosine).

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay (for Functional Potency)

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing information on its functional activity as an agonist or antagonist.

Materials:

-

Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells)

-

2-Benzylthioadenosine (or analog) at various concentrations

-

Forskolin (an adenylyl cyclase activator, for studying inhibition)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Plate reader

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

-

Compound Treatment: Treat the cells with varying concentrations of 2-Benzylthioadenosine. For antagonist testing, co-incubate with a known agonist or forskolin.

-

Incubation: Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Conclusion

2-Benzylthioadenosine represents an intriguing adenosine analog with a likely preference for the A₂A adenosine receptor. The available data from structurally similar compounds suggest its potential as a selective A₂A agonist. However, a comprehensive understanding of its pharmacological profile necessitates further investigation to determine its binding affinities at all four adenosine receptor subtypes and to fully characterize its functional effects on intracellular signaling. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for unlocking the full research and therapeutic potential of 2-Benzylthioadenosine.

References

An In-depth Technical Guide to the Biological Functions and Activities of 2-Benzylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylthioadenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification confers distinct pharmacological properties, primarily modulating P1 adenosine receptors and influencing intracellular signaling pathways. This technical guide provides a comprehensive overview of the biological functions and activities of 2-Benzylthioadenosine, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and molecular biology.

Introduction

Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Synthetic adenosine analogs, such as 2-Benzylthioadenosine, have been developed to explore the structure-activity relationships of these receptors and to create more potent and selective pharmacological tools. The 2-substitution on the adenosine scaffold has been a key area of medicinal chemistry exploration, often leading to compounds with altered affinity, efficacy, and metabolic stability.[1][2]

Mechanism of Action

The primary mechanism of action of 2-Benzylthioadenosine involves its interaction with P1 adenosine receptors. As an adenosine analog, it can act as an agonist at these receptors, thereby initiating downstream signaling cascades. The nature and strength of its activity (full agonist, partial agonist, or antagonist) can vary depending on the receptor subtype and the specific cellular context.

Adenosine Receptor Binding

Intracellular Signaling

Activation of adenosine receptors by agonists like 2-Benzylthioadenosine triggers intracellular signaling pathways, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels.

-

A1 and A3 Receptor Activation: The A1 and A3 adenosine receptors are typically coupled to inhibitory G proteins (Gi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.

-

A2A and A2B Receptor Activation: Conversely, the A2A and A2B adenosine receptors are coupled to stimulatory G proteins (Gs). Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The modulation of cAMP levels by 2-Benzylthioadenosine has significant downstream consequences, as cAMP is a critical second messenger that activates key effector proteins, primarily Protein Kinase A (PKA) and Exchange Proteins directly activated by cAMP (EPACs). The activation of PKA and EPACs can lead to a diverse range of cellular responses, including changes in gene expression, metabolism, and cell proliferation.

Quantitative Data

Precise quantitative binding and functional data for 2-Benzylthioadenosine are limited in the available scientific literature. However, data from studies on closely related 2-substituted thioadenosine analogs can be used to infer its potential activity profile. The following tables summarize relevant data for structurally similar compounds.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted Thioadenosine Analogs at Rat Adenosine Receptors [2]

| Compound | A1 (rat) Ki (nM) | A2A (rat) Ki (nM) |

| 2-(4-Nitrobenzyl)thioadenosine | 10,000 - 17,000 | 1,200 - 3,670 |

| 2-(Propargyl)thioadenosine | 10,000 - 17,000 | 1,200 - 3,670 |

Data from Melman et al. (2002) for compounds structurally related to 2-Benzylthioadenosine.[2]

Table 2: Binding Affinities (Ki, nM) and Functional Activities of 2-Phenylethyl-substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1 % Efficacy | A2A % Efficacy | A3 % Efficacy |

| 2-(2-Phenylethyl)thioadenosine | >1000 | >1000 | 1960 | 100 | 100 | 50 |

Data from Kim et al. (2004) for a close structural analog of 2-Benzylthioadenosine.

Biological Activities

Based on its mechanism of action as an adenosine receptor modulator, 2-Benzylthioadenosine is expected to exhibit a range of biological activities.

-

Cardiovascular System: Adenosine receptors play a crucial role in regulating cardiovascular function. Activation of A1 receptors can decrease heart rate and cardiac contractility, while A2A receptor activation leads to vasodilation.

-

Nervous System: In the central nervous system, adenosine is a key neuromodulator. A1 receptor activation is generally inhibitory, reducing neuronal firing and neurotransmitter release, while A2A receptors can have excitatory effects.

-

Inflammation and Immunity: Adenosine is a potent regulator of inflammation. A2A receptor agonists, in particular, have demonstrated anti-inflammatory properties by inhibiting the activation of various immune cells.

-

Cancer: The role of adenosine receptors in cancer is complex and context-dependent. A3 receptor agonists have shown some promise as anti-cancer agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2-Benzylthioadenosine.

Radioligand Binding Assay for Adenosine Receptors

This protocol is adapted from methodologies used to characterize 2-substituted adenosine derivatives.[1]

Objective: To determine the binding affinity (Ki) of 2-Benzylthioadenosine for human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Materials:

-

Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

-

Radioligands:

-

For A1: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine)

-

For A2A: [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)

-

For A3: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-(N-methyluronamide))

-

-

Non-specific binding competitor (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

-

2-Benzylthioadenosine stock solution (in DMSO).

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Prepare serial dilutions of 2-Benzylthioadenosine in the assay buffer.

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein per well), the radioligand at a concentration near its Kd, and varying concentrations of 2-Benzylthioadenosine or the non-specific binding competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of 2-Benzylthioadenosine by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of 2-Benzylthioadenosine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is a general method to assess the effect of 2-Benzylthioadenosine on intracellular cAMP levels.

Objective: To determine the functional activity (EC50 or IC50) of 2-Benzylthioadenosine at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors.

Materials:

-

Cells stably expressing the human adenosine receptor subtype of interest.

-

2-Benzylthioadenosine stock solution (in DMSO).

-

Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure for Gs-coupled receptors (A2A, A2B):

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer and pre-incubate for a short period.

-

Add serial dilutions of 2-Benzylthioadenosine to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log of the 2-Benzylthioadenosine concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure for Gi-coupled receptors (A1, A3):

-

Follow steps 1 and 2 as for Gs-coupled receptors.

-

Add serial dilutions of 2-Benzylthioadenosine to the wells.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

Plot the inhibition of forskolin-stimulated cAMP production against the log of the 2-Benzylthioadenosine concentration and determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated response).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the activity of 2-Benzylthioadenosine.

Signaling Pathways

Experimental Workflows

References

The Interaction of 2-Benzylthioadenosine with Adenosine A1/A2A/A2B/A3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Adenosine (B11128) Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. The four subtypes, A1, A2A, A2B, and A3, are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine and its analogs. These receptors are implicated in cardiovascular, neurological, inflammatory, and immunological functions, making them attractive targets for therapeutic intervention.

-

A1 Adenosine Receptor (A1R): Primarily coupled to Gi/o proteins, activation of A1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A1R activation also involves the modulation of ion channels and activation of phospholipase C (PLC).

-

A2A Adenosine Receptor (A2AR): Coupled to Gs proteins, A2AR activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

-

A2B Adenosine Receptor (A2BR): Also coupled to Gs proteins, A2BR activation increases cAMP levels. Under certain conditions, it can also couple to Gq proteins, stimulating the PLC pathway.

-

A3 Adenosine Receptor (A3R): Typically coupled to Gi proteins, A3R activation inhibits adenylyl cyclase. It can also couple to Gq proteins, leading to the activation of PLC.

Quantitative Data for 2-Benzylthioadenosine

A thorough review of the scientific literature did not yield specific quantitative data regarding the binding affinity (Ki) or functional activity (EC50/IC50) of 2-Benzylthioadenosine at the human A1, A2A, A2B, and A3 adenosine receptors. The following tables are therefore presented as templates to be populated once such data becomes available through experimental investigation.

Table 1: Binding Affinity of 2-Benzylthioadenosine at Human Adenosine Receptors

| Receptor Subtype | K_i_ (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| A1 | Data not available | |||

| A2A | Data not available | |||

| A2B | Data not available | |||

| A3 | Data not available |

Table 2: Functional Activity of 2-Benzylthioadenosine at Human Adenosine Receptors

| Receptor Subtype | Assay Type | EC_50_ / IC_50_ (nM) | E_max_ (%) | Cell Line | Reference |

| A1 | cAMP Inhibition | Data not available | |||

| A2A | cAMP Accumulation | Data not available | |||

| A2B | cAMP Accumulation | Data not available | |||

| A3 | cAMP Inhibition | Data not available |

Experimental Protocols

The following are detailed, representative methodologies for determining the binding affinity and functional activity of a test compound like 2-Benzylthioadenosine at adenosine receptors.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of 2-Benzylthioadenosine at A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligands:

-

A1: [³H]-DPCPX (antagonist) or [³H]-CCPA (agonist)

-

A2A: [³H]-ZM241385 (antagonist) or [³H]-CGS 21680 (agonist)

-

A2B: No widely available selective radioligand; competition assays often use non-selective ligands like [³H]-DPCPX in cells expressing only A2B.

-

A3: [¹²⁵I]-AB-MECA (agonist)

-

-

Test Compound: 2-Benzylthioadenosine

-

Non-specific binding control: A high concentration of a non-radiolabeled standard ligand (e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of 2-Benzylthioadenosine (typically in DMSO, final concentration ≤1%).

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by 3-4 washes with ice-cold assay buffer to separate bound from free radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Adenosine Receptors

This protocol measures the functional activity of a test compound by quantifying its effect on intracellular cAMP levels, which are modulated by adenosine receptor activation.

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of 2-Benzylthioadenosine at A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Whole cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293).

-

Test Compound: 2-Benzylthioadenosine.

-

For A1/A3 (Gi-coupled) assays: Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

For A2A/A2B (Gs-coupled) assays: Reference agonist (e.g., NECA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor for 15-30 minutes at 37°C.

-

Compound Addition:

-

Agonist Mode (for A2A/A2B): Add varying concentrations of 2-Benzylthioadenosine and incubate for 15-60 minutes at 37°C.

-

Antagonist Mode (for A1/A3): Add varying concentrations of 2-Benzylthioadenosine, followed by a fixed concentration of forskolin (e.g., 1-10 µM). Incubate for 15-60 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Acquisition: Read the plate using a compatible plate reader.

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For Agonists (A2A/A2B): Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the E_max_ (maximal effect) using non-linear regression.

-

For Antagonists (A1/A3): Determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production) using non-linear regression.

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of each adenosine receptor subtype.

Conclusion

While the specific interaction profile of 2-Benzylthioadenosine with the four adenosine receptor subtypes remains to be experimentally determined, this guide provides the necessary framework for such an investigation. The detailed protocols for radioligand binding and cAMP functional assays offer robust methods for characterizing the affinity and efficacy of this and other novel compounds. Furthermore, the elucidation of the distinct signaling pathways for each receptor subtype underscores the potential for developing selective ligands to modulate specific physiological responses. Future research to populate the data tables herein will be critical for advancing our understanding of the therapeutic potential of 2-Benzylthioadenosine.

Potential Therapeutic Applications of 2-Benzylthioadenosine in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer remains a formidable challenge in modern medicine, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. Adenosine (B11128) analogs have emerged as a promising class of compounds with diverse biological activities, including potent anticancer effects. This technical guide focuses on the therapeutic potential of 2-Benzylthioadenosine, a derivative of 2-thioadenosine (B194474), in the context of oncology. Drawing upon evidence from closely related 2-alkylthioadenosine analogs, particularly 5'-methylthioadenosine (MTA), this document elucidates the potential mechanisms of action, impact on critical signaling pathways, and prospective therapeutic applications of 2-Benzylthioadenosine in cancer treatment. The guide provides a comprehensive overview of quantitative data from relevant studies, detailed experimental protocols for preclinical evaluation, and visual representations of the implicated signaling cascades to facilitate further research and drug development in this promising area.

Introduction

The purine (B94841) nucleoside adenosine and its derivatives play pivotal roles in a myriad of physiological processes. Modifications to the adenosine scaffold have yielded a plethora of compounds with significant therapeutic potential. The substitution at the C2 position of the adenine (B156593) ring, in particular, has been a fertile ground for the development of molecules with anticancer properties. 2-Benzylthioadenosine, characterized by a benzylthio group at this position, represents a compound of interest for oncological research.

While direct studies on 2-Benzylthioadenosine are limited, extensive research on its close analog, 5'-methylthioadenosine (MTA), provides a strong foundation for postulating its therapeutic utility. MTA is a naturally occurring nucleoside that accumulates in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), an event that occurs in approximately 15% of all human cancers.[1][2] This accumulation has been shown to induce apoptosis selectively in cancer cells, suggesting that exogenous administration of 2-thioadenosine derivatives could be a viable therapeutic strategy.[3][4] This guide will synthesize the existing knowledge on related compounds to build a comprehensive picture of the potential of 2-Benzylthioadenosine as an anticancer agent.

Mechanism of Action

The anticancer activity of 2-thioadenosine derivatives appears to be multifaceted, primarily revolving around the induction of apoptosis and the modulation of key cellular signaling pathways.

Induction of Apoptosis

Studies on MTA and other adenosine analogs have demonstrated a clear pro-apoptotic effect on various cancer cell lines.[3][5][6] The proposed mechanism for this induced cell death involves the intrinsic, or mitochondrial, pathway of apoptosis. Key events observed include:

-

Loss of Mitochondrial Membrane Potential: Treatment with MTA has been shown to cause a disruption of the mitochondrial inner membrane potential, a critical early event in the apoptotic cascade.[5]

-

Caspase Activation: The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, triggering the activation of mitochondria-dependent caspases, which are the executioners of apoptosis.[5]

-

Cell Cycle Arrest: In addition to apoptosis, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[5][6]

It is noteworthy that in normal, non-cancerous cells, MTA has been observed to have an anti-apoptotic effect, suggesting a potential therapeutic window for 2-thioadenosine derivatives, selectively targeting cancer cells.[3][4]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line(s) | IC50 Values (µM) | Reference(s) |

| 2-Benzylthio-benzenesulfonamides | HCT-116 (Colon) | 11-29 | [7] |

| MCF-7 (Breast) | 11-29 | [7] | |

| HeLa (Cervical) | 7-17 | [7] | |

| N6-Benzyladenosine derivatives | HCT116 (Colorectal) | Varies by derivative | [8] |

| DLD-1 (Colorectal) | Varies by derivative | [8] | |

| 2-Substituted Thiazoles (with benzylamino group) | U-937 (Leukemia) | 5.7 - 12.2 | [9] |

| SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [9] |

Table 1: Summary of in vitro anticancer activity of 2-Benzylthio-containing compounds and related adenosine analogs.

Impact on Cellular Signaling Pathways

The anticancer effects of 2-thioadenosine derivatives are intricately linked to their ability to modulate key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10][11] Research on MTA has demonstrated its ability to inhibit this crucial pathway.[12] Inhibition of the PI3K/Akt/mTOR pathway by 2-Benzylthioadenosine could lead to a reduction in cancer cell proliferation and survival.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another central signaling cascade that controls cell proliferation, differentiation, and survival.[13][14][15][16] Aberrant activation of this pathway is common in cancer. MTA has been shown to inhibit the MAPK/ERK signaling cascade, providing another avenue through which 2-Benzylthioadenosine could exert its anticancer effects.[12]

Visualizing the Molecular Interactions

To better understand the potential mechanisms of 2-Benzylthioadenosine, the following diagrams illustrate the key signaling pathways it may influence.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of 2-Benzylthioadenosine.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HCT-116, MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

2-Benzylthioadenosine stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of 2-Benzylthioadenosine in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

2-Benzylthioadenosine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of 2-Benzylthioadenosine for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

2-Benzylthioadenosine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with 2-Benzylthioadenosine for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

While direct experimental data on 2-Benzylthioadenosine is currently limited, the substantial body of evidence for its close analog, 5'-methylthioadenosine, and other related compounds strongly suggests its potential as a valuable lead compound in cancer therapy. The likely mechanisms of action, including the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, are well-established hallmarks of effective anticancer agents.

Future research should focus on the following areas:

-

Synthesis and in vitro evaluation: The synthesis of 2-Benzylthioadenosine and its comprehensive screening against a panel of cancer cell lines are crucial first steps to confirm its cytotoxic activity and determine its IC50 values.

-

Mechanism of action studies: Detailed investigations into its ability to induce apoptosis, cause cell cycle arrest, and modulate the PI3K/Akt and MAPK/ERK pathways are necessary to elucidate its precise molecular targets.

-

In vivo studies: Preclinical animal models will be essential to evaluate the efficacy, pharmacokinetics, and toxicity of 2-Benzylthioadenosine in a whole-organism context.

-

Structure-activity relationship (SAR) studies: The synthesis and evaluation of a library of 2-thioadenosine derivatives with various substitutions on the benzyl (B1604629) group could lead to the identification of compounds with improved potency and selectivity.

References

- 1. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]

- 2. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]